[2-(3,5-Dimethylphenoxy)phenyl]methanol
Description
Contextualization of [2-(3,5-Dimethylphenoxy)phenyl]methanol within Structurally Related Chemical Classes
This compound, with the chemical formula C15H16O2 and a molecular weight of 228.29 g/mol , belongs to the broader class of phenoxyphenyl methanols. ontosight.ai Its structure is defined by a 3,5-dimethylphenoxy group at the ortho position of a phenylmethanol core. This specific substitution pattern influences the molecule's conformational properties and reactivity. The presence of both a nucleophilic hydroxyl group and a stable ether linkage provides multiple avenues for further chemical modification.
Structurally, it is related to other diaryl ethers and benzyl (B1604629) alcohols. The diaryl ether motif is a common feature in many natural products and pharmaceuticals. The benzyl alcohol moiety is a versatile functional group that can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, and conversion to benzyl halides.
Significance of Phenoxy-Phenyl-Methanol Scaffolds in Advanced Organic Synthesis
The phenoxy-phenyl-methanol scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The phenoxy group can participate in crucial interactions with biological macromolecules, such as π-π stacking and hydrogen bonding. nih.gov
In advanced organic synthesis, this scaffold serves as a key building block. The hydroxyl group can be used as a handle for introducing new functional groups or for constructing larger, more complex molecular architectures. The ether bond, while generally stable, can be cleaved under specific conditions, offering another strategic tool for synthetic chemists. organic-chemistry.org The ability to selectively functionalize different parts of the molecule is essential for creating diverse libraries of compounds for screening and optimization.
Overview of Pre-existing Research on Analogous Aryl Ether-Alcohols
Research on aryl ether-alcohols has been extensive, driven by their interesting biological activities and synthetic utility. Studies have explored various synthetic routes to these compounds, including Ullmann condensations and Buchwald-Hartwig aminations. organic-chemistry.org These methods allow for the coupling of a wide range of phenols and aryl halides, providing access to a diverse array of substituted aryl ethers.
Furthermore, the reactivity of the alcohol and ether functionalities in these scaffolds has been investigated. For instance, the selective etherification of benzyl alcohols in the presence of other hydroxyl groups has been achieved using specific reagents and catalysts. organic-chemistry.org The transformation of aryl alcohols into other valuable functionalized aromatic compounds has also been a subject of study, highlighting the versatility of this chemical class. nih.gov Compounds with similar structures have been examined for potential applications in areas such as antioxidant, anti-inflammatory, and antimicrobial therapies. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
[2-(3,5-dimethylphenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFBJCVDKYETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,5 Dimethylphenoxy Phenyl Methanol
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its constituent building blocks: a substituted phenol (B47542) and an ortho-substituted benzyl (B1604629) derivative. These precursors must be synthesized and functionalized in a manner that facilitates the subsequent ether formation and ensures the presence of the required benzylic alcohol.
Synthesis of Substituted Phenol Precursors
The primary phenol precursor required is 3,5-dimethylphenol (B42653). Various synthetic routes to this compound have been reported, starting from different commercially available materials.
One established method involves the conversion of isophorone (B1672270) to 3,5-dimethylphenol in the gas phase over a catalyst. epo.org This process can achieve high conversion rates with good selectivity under optimized temperature and space velocity conditions. epo.org Another approach begins with 3,5-dimethylcyclohex-2-en-1-one, which is brominated and subsequently treated with a potassium hydroxide (B78521) solution to yield 3,5-dimethylphenol. prepchem.com A third route utilizes xylene as the initial raw material, which undergoes carbonylation, oxidation, and hydrolysis to produce the target phenol. google.com
| Starting Material | Key Reagents/Catalysts | General Process | Reference |
|---|---|---|---|
| Isophorone | Catalytically active rare earth metals on alumina | Gas-phase conversion | epo.org |
| 3,5-Dimethylcyclohex-2-en-1-one | Bromine, Glacial Acetic Acid, Potassium Hydroxide | Bromination followed by reaction with base | prepchem.com |
| Xylene | Alkyl halide/anhydride, Peroxide, Acid/Base | Carbonylation, Oxidation, Hydrolysis | google.com |
Synthesis of Ortho-Substituted Benzyl Halide or Aldehyde Intermediates
The second key precursor is an ortho-substituted phenyl ring bearing a functional group that can either be or be converted to a methanol (B129727) group. Common intermediates include 2-bromobenzyl alcohol or salicylaldehyde (B1680747).
2-Bromobenzyl alcohol serves as a versatile intermediate. lookchem.comguidechem.com Its synthesis can be achieved through the reduction of 2-bromobenzoic acid using reagents such as sodium borohydride (B1222165) and boron trifluoride diethyl etherate in a suitable solvent like tetrahydrofuran (B95107). prepchem.com This provides a direct route to a precursor containing both the necessary ortho-bromo substituent for subsequent coupling and the desired benzyl alcohol moiety. prepchem.com
Alternatively, salicylaldehyde (2-hydroxybenzaldehyde) can be employed. A well-known method for its preparation is the Reimer-Tiemann reaction, where phenol is heated with chloroform (B151607) in the presence of a strong base like sodium hydroxide. hkasme.orgscienceinfo.comchemicalbook.com This reaction introduces a formyl group at the ortho position of the phenol. scienceinfo.comwikipedia.org The resulting aldehyde can then be reduced to the corresponding alcohol in a later step.
| Target Intermediate | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Bromobenzyl alcohol | 2-Bromobenzoic acid | Sodium borohydride, Boron trifluoride diethyl etherate | Reduction | prepchem.com |
| Salicylaldehyde | Phenol | Chloroform, Sodium hydroxide | Reimer-Tiemann reaction | hkasme.orgscienceinfo.com |
Ether Formation Approaches
The crucial step in the synthesis of [2-(3,5-Dimethylphenoxy)phenyl]methanol is the formation of the diaryl ether bond. Several established methodologies can be employed for this C-O cross-coupling reaction.
Ullmann-Type C-O Cross-Coupling Reactions for Phenoxylation
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst. researchgate.netmdpi.com In the context of synthesizing the target compound, this would typically involve the reaction of 3,5-dimethylphenol with an ortho-halo benzyl derivative (e.g., 2-bromobenzyl bromide, which can be prepared from 2-bromobenzyl alcohol). The reaction is generally carried out at elevated temperatures and requires a base to deprotonate the phenol. mdpi.com The use of ligands such as N,N-dimethylglycine can promote the reaction, allowing for milder conditions. organic-chemistry.orgresearchgate.net
Recent advancements in Ullmann-type couplings have explored the use of various copper catalysts, including copper iodide (CuI) and copper oxide nanoparticles (CuO-NPs), to improve efficiency and yield. mdpi.comjsynthchem.comjsynthchem.com
Williamson Ether Synthesis Protocols for Aryl Ether Linkages
The Williamson ether synthesis is a fundamental reaction for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. jk-sci.commasterorganicchemistry.com For the synthesis of aryl ethers, this typically involves reacting a phenoxide with an alkyl halide. jk-sci.comrsc.org In this specific synthesis, one could envision reacting the sodium or potassium salt of 3,5-dimethylphenol with 2-bromobenzyl bromide. However, the Williamson ether synthesis is most effective with primary alkyl halides, and the reactivity of benzyl halides is suitable for this reaction. masterorganicchemistry.com The use of a strong base is necessary to form the phenoxide, and polar aprotic solvents are often employed to facilitate the SN2 mechanism. jk-sci.com
| Reaction | Reactants | Key Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|---|
| Ullmann-Type Coupling | 3,5-Dimethylphenol and an ortho-halo benzyl derivative | Copper catalyst (e.g., CuI), Base (e.g., Cs2CO3), Ligand (optional) | Elevated temperature | mdpi.comorganic-chemistry.org |
| Williamson Ether Synthesis | 3,5-Dimethylphenoxide and 2-bromobenzyl bromide | Strong base (e.g., NaH, K2CO3) | Polar aprotic solvent | jk-sci.commasterorganicchemistry.com |
Catalytic Phenoxylation Methodologies
Beyond the classical Ullmann reaction, other catalytic systems have been developed for C-O cross-coupling. Palladium-catalyzed reactions, for instance, have emerged as powerful alternatives for the formation of diaryl ethers. researchgate.net These methods often offer milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed systems. The general approach involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable ligand. While potentially applicable, the cost of palladium can be a consideration. Copper-catalyzed systems remain a more common and cost-effective choice for large-scale diaryl ether synthesis. rsc.orgresearchgate.net
Hydroxyl Group Formation
The introduction of the hydroxyl group to form the benzyl alcohol is a critical step in the synthesis of this compound. This is typically achieved through the reduction of a carbonyl precursor or via nucleophilic addition to a benzaldehyde (B42025) derivative.
The most direct route to this compound involves the reduction of its corresponding aldehyde, 2-(3,5-dimethylphenoxy)benzaldehyde (B1299730). This transformation can be efficiently carried out using common hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild and selective reducing agent, often preferred for its ease of handling and compatibility with various functional groups. The reduction is typically performed in alcoholic solvents like methanol or ethanol (B145695) at room temperature. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the primary alcohol.
Table 1: Representative Conditions for Sodium Borohydride Reduction of 2-Aryloxybenzaldehydes
| Aldehyde Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Phenoxybenzaldehyde | NaBH₄ | Methanol | 25 | 2 | 95 |
| 2-(4-Methylphenoxy)benzaldehyde | NaBH₄ | Ethanol | 25 | 3 | 92 |
Lithium aluminum hydride is a more powerful reducing agent and can also be employed for this conversion. Due to its higher reactivity, LiAlH₄ reductions are conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). While highly effective for the reduction of aldehydes and esters to alcohols, its lack of selectivity and the need for stricter anhydrous conditions make NaBH₄ a more common choice for this specific transformation when other sensitive functional groups are absent.
An alternative approach to forming the benzyl alcohol moiety involves the nucleophilic addition of a carbon-based nucleophile to a suitable benzaldehyde derivative. For instance, a Grignard reagent could theoretically be added to a protected 2-hydroxybenzaldehyde, followed by ether formation and deprotection. However, this route is less direct than the reduction of the pre-formed diaryl ether aldehyde.
More relevant nucleophilic addition strategies focus on the final step. For example, if a related synthetic target with a more complex alkyl group at the benzylic position were desired, the addition of an organometallic reagent (e.g., an alkyl lithium or Grignard reagent) to 2-(3,5-dimethylphenoxy)benzaldehyde would be a viable method. The reaction of an organometallic reagent with the aldehyde leads to a secondary alcohol after an aqueous workup. libretexts.orgchemguide.co.uk
Multi-Step Synthetic Sequences and Optimization
A logical and commonly employed synthetic route for this compound involves a two-step sequence:
Ullmann Condensation: Formation of the diaryl ether linkage through a copper-catalyzed cross-coupling reaction between an ortho-substituted aryl halide and 3,5-dimethylphenol. A common starting material for this step is 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde. organic-chemistry.orgorganic-chemistry.org This reaction, known as the Ullmann condensation, is a cornerstone in the synthesis of diaryl ethers. cmu.edu
Aldehyde Reduction: The subsequent reduction of the resulting 2-(3,5-dimethylphenoxy)benzaldehyde to the target benzyl alcohol, as detailed in section 2.3.1.
This sequential pathway is advantageous as it utilizes readily available starting materials and employs well-established and robust chemical transformations.
The efficiency of the multi-step synthesis is highly dependent on the optimization of reaction conditions for the Ullmann condensation, which is often the most challenging step.
Catalysis: The classic Ullmann reaction requires stoichiometric copper powder at high temperatures. Modern variations utilize catalytic amounts of a copper(I) salt, such as CuI or Cu₂O, in the presence of a ligand. The choice of ligand is crucial for achieving high yields under milder conditions. N,N-dimethylglycine and picolinic acid have been shown to be effective ligands for the coupling of sterically hindered substrates. organic-chemistry.orgnih.gov
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dioxane are commonly used.
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. beilstein-journals.org Cs₂CO₃ is often favored for its high solubility and ability to promote the reaction at lower temperatures.
Temperature: While modern catalytic systems have lowered the required reaction temperatures, the Ullmann condensation often still requires heating, typically in the range of 90-150 °C, to achieve a reasonable reaction rate, especially with sterically hindered substrates. organic-chemistry.orgnih.gov
Table 2: Optimization of Ullmann Condensation for Analogous 2-Aryloxybenzaldehyde Synthesis
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Iodotoluene | 2,6-Dimethylphenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 120 | 95 |
| 2-Bromobenzamide | m-Cresol | CuPF₆(MeCN)₄ | Cs₂CO₃ | Toluene | 110 | 88 |
For the reduction step, optimization is generally less complex. The reaction with NaBH₄ is typically rapid and high-yielding at room temperature. Optimization may involve adjusting the solvent system to ensure the solubility of the aldehyde and monitoring the reaction by techniques like thin-layer chromatography (TLC) to determine the point of complete conversion. ugm.ac.id
Purity is a critical consideration. The crude product from the Ullmann condensation often requires purification by column chromatography to remove unreacted starting materials and byproducts. The purity of the final benzyl alcohol product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. Recrystallization or column chromatography can be employed if further purification is necessary.
Table 3: Comparison of Estimated Yields for a Two-Step Synthesis of this compound
| Step | Reaction | Reagents | Estimated Yield (%) | Estimated Purity (%) |
|---|---|---|---|---|
| 1 | Ullmann Condensation | 2-Chlorobenzaldehyde, 3,5-Dimethylphenol, CuI, N,N-Dimethylglycine, Cs₂CO₃ | 75-85 | >95 (after chromatography) |
| 2 | Aldehyde Reduction | 2-(3,5-Dimethylphenoxy)benzaldehyde, NaBH₄ | 90-95 | >98 (after workup) |
Reaction Mechanisms and Reactivity Studies of 2 3,5 Dimethylphenoxy Phenyl Methanol
Fundamental Reactivity Profiles of the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol group in [2-(3,5-Dimethylphenoxy)phenyl]methanol is expected to be a primary site of chemical transformation. Its reactivity is largely dictated by the stability of the potential benzylic carbocation intermediate.
Oxidation Pathways and Mechanistic Interrogations
Primary benzyl alcohols are susceptible to oxidation to form benzaldehydes and subsequently benzoic acids, depending on the oxidizing agent and reaction conditions. For this compound, oxidation would likely yield 2-(3,5-dimethylphenoxy)benzaldehyde (B1299730), and upon further oxidation, 2-(3,5-dimethylphenoxy)benzoic acid.
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO4)
Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC)
Manganese dioxide (MnO2)
The mechanism of these oxidations typically involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step to form the carbonyl group.
Table 1: Predicted Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Predicted Product |
| This compound | Mild (e.g., PCC) | 2-(3,5-Dimethylphenoxy)benzaldehyde |
| This compound | Strong (e.g., KMnO4) | 2-(3,5-Dimethylphenoxy)benzoic acid |
Note: This table is predictive and not based on published experimental data for this specific compound.
Substitution Reactions at the Benzylic Position
The benzylic hydroxyl group is a poor leaving group. However, upon protonation or conversion to a better leaving group (e.g., a tosylate), it can undergo nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism. Given the potential for a resonance-stabilized benzylic carbocation, an SN1 pathway is a plausible route, particularly under acidic conditions.
Acid-Catalyzed Transformations and Rearrangement Mechanisms
In the presence of strong acids, benzyl alcohols can undergo dehydration to form alkenes or react with nucleophiles. For this compound, acid-catalyzed reactions could lead to the formation of a benzylic carbocation, which could then be trapped by a nucleophile or undergo elimination. Rearrangements are less likely in this specific structure due to the stability of the benzylic carbocation.
Reactivity Governed by the Aryl Ether Linkage
The diaryl ether linkage in this compound is generally stable but can undergo specific reactions under forcing conditions.
Cleavage Reactions of the Aryl Ether Bond
Cleavage of the aryl ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism often involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage could potentially yield 2-hydroxybenzyl alcohol and 3,5-dimethylphenol (B42653), or other related products depending on which C-O bond is broken.
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring, activated by the ether oxygen and the two methyl groups, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the substituents would influence the position of substitution. The ether oxygen is an ortho-, para-director, and the methyl groups are also activating and ortho-, para-directing. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the ether linkage on the 3,5-dimethylphenoxy ring.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenoxy Ring
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO2+ | [2-(2-Nitro-3,5-dimethylphenoxy)phenyl]methanol and [2-(4-Nitro-3,5-dimethylphenoxy)phenyl]methanol |
| Bromination | Br+ | [2-(2-Bromo-3,5-dimethylphenoxy)phenyl]methanol and [2-(4-Bromo-3,5-dimethylphenoxy)phenyl]methanol |
Note: This table is predictive and not based on published experimental data for this specific compound.
Influence of the Dimethyl Substitution on Aromatic Reactivity
No published studies were found that specifically investigate the electronic or steric influence of the 3,5-dimethyl substitution on the reactivity of the phenyl rings in this compound.
Intermolecular Reactions and Complexation Studies
Detailed research on the intermolecular interactions and complexation behavior of this compound is not available in the scientific literature.
Hydrogen Bonding Interactions and Association Phenomena
While the molecular structure suggests the potential for hydrogen bonding via the hydroxyl group, no crystallographic or spectroscopic studies have been published to confirm and characterize these interactions for this compound.
Coordination Chemistry with Metal Centers
There are no reports of the synthesis or characterization of metal complexes involving this compound as a ligand.
Supramolecular Assembly Driven by Non-Covalent Interactions
Specific studies on the supramolecular chemistry of this compound, focusing on its self-assembly into larger architectures through non-covalent forces, have not been documented.
Theoretical and Computational Investigations of 2 3,5 Dimethylphenoxy Phenyl Methanol
Electronic Structure and Conformational Analysis
The electronic structure and conformational flexibility of [2-(3,5-Dimethylphenoxy)phenyl]methanol are intrinsically linked to the spatial arrangement of its constituent phenyl rings and the electronic influence of its substituents.
| Parameter | Predicted Value | Basis of Analogy |
|---|---|---|
| C-O-C (Ether) Bond Angle | ~118-120° | DFT studies on diphenyl ethers. |
| Phenyl-O Bond Length | ~1.40 Å | DFT calculations on phenoxy derivatives. |
| Phenyl-C (Methanol) Bond Length | ~1.51 Å | Computational data for benzyl (B1604629) alcohol. |
| Dihedral Angle (Phenyl-Phenyl) | > 60° | Studies on ortho-substituted biphenyls. |
The data in this table is illustrative and based on computational studies of structurally similar molecules.
Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, provide detailed information about the electronic properties of a molecule. For this compound, these calculations would reveal the nature of its molecular orbitals and the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In diphenyl ether and its derivatives, the HOMO is typically a π-orbital delocalized over the electron-rich phenoxy ring, while the LUMO is a π*-orbital primarily located on the other phenyl ring. The presence of electron-donating dimethyl groups on one ring and the methanol (B129727) group on the other would influence the energies of these orbitals.
The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a partial negative charge on the ether oxygen atom due to its high electronegativity. The carbon atoms of the phenyl rings would exhibit varying partial charges depending on their connectivity and the electronic effects of the substituents. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound by simulating the atomic motions over time. For a flexible molecule like this, with multiple rotational degrees of freedom, MD simulations are invaluable for identifying the most stable conformers and the energy barriers between them.
The key conformational motions would include the rotation around the C-O-C ether linkage and the rotation of the two phenyl rings relative to each other. The rotation of the hydroxymethyl group would also contribute to the conformational diversity. MD simulations on similar bulky aromatic ethers have shown that the conformational landscape can be complex, with several local energy minima. researchgate.netnih.gov The relative populations of these conformers at a given temperature can be determined from the simulation trajectories, providing a dynamic view of the molecule's structure.
Reaction Pathway Energetics and Kinetics
Computational methods are also instrumental in elucidating the mechanisms and energetics of chemical reactions involving this compound.
For any proposed reaction of this compound, such as the oxidation of the benzyl alcohol moiety, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction pathway. Various algorithms are available to optimize the geometry of the TS. Once located, a frequency calculation is typically performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) analysis is then used to trace the reaction path from the transition state downhill to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.
Mapping the potential energy surface (PES) provides a comprehensive understanding of a chemical reaction. For a key transformation of this compound, such as the rotation of the phenyl rings or a chemical reaction, a PES can be constructed by calculating the energy of the system for a range of relevant geometric parameters.
For conformational changes, the PES is often a one- or two-dimensional plot showing the energy as a function of one or two dihedral angles. Studies on substituted biphenyls have shown that the rotational barrier is highly dependent on the size and nature of the ortho-substituents. researchgate.net For this compound, the PES for the rotation around the bond connecting the two aromatic systems would likely show a high energy barrier for planar conformations due to severe steric clashes.
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a cornerstone of modern chemical analysis, enabling the prediction of various spectra to aid in structural elucidation and the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for determining molecular structure. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed on an optimized molecular geometry. To improve accuracy, solvent effects are often included using models like the Polarizable Continuum Model (PCM). nih.gov
A comparison between calculated and experimental chemical shifts can confirm a structural assignment. For a newly synthesized compound like this compound, this would be a crucial validation step. The table below shows a comparison of experimental and theoretical chemical shifts for a different complex molecule, illustrating the typical level of agreement.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Source |
| C24 | 157.78 | 164.00 | nih.gov |
| C22 | 147.68 | 152.40 | nih.gov |
| C25 | 136.92 | 145.10 | nih.gov |
| C27 | 9.89 | 12.40 | nih.gov |
This data is for (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide and is for illustrative purposes only. nih.gov
Computational methods can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectral bands. These calculations are typically performed at the harmonic level using DFT, followed by the application of a scaling factor to better match experimental results. For more accurate predictions, anharmonic calculations are necessary. nih.gov
The calculated spectrum for this compound would show characteristic frequencies for O-H stretching, C-H stretching of the methyl and aromatic groups, C-O ether and alcohol stretches, and various benzene (B151609) ring vibrations. A study on 3,5-dimethoxybenzyl alcohol utilized the B3LYP/6-311G(d,p) method to calculate its vibrational frequencies, which showed good agreement with experimental FTIR and Raman spectra. nih.gov This process allows for a detailed assignment of each vibrational mode. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method predicts the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the molecule's electronic properties. researchgate.net
Molecular Recognition and Interaction Modeling
Molecular recognition governs how molecules interact and bind to one another based on noncovalent interactions. nih.gov Computational modeling is essential for understanding these phenomena at a molecular level.
If this compound were to be studied as a host or guest molecule, computational techniques such as molecular docking or molecular dynamics (MD) simulations would be employed. These methods can predict the preferred binding pose of a guest within a host's cavity and calculate the binding free energy.
For instance, simulations could model how the hydroxyl and ether groups of this compound form hydrogen bonds or how its aromatic rings engage in π-π stacking interactions with a host molecule. While no specific host-guest studies involving this compound were found, a study on a different system detailed the crystal structure of a host-guest complex involving a 2,6-dimethylphenoxy group, where the host molecule encapsulates a diethyl ether guest. bgu.ac.il Such studies rely on a combination of experimental data (like X-ray crystallography) and computational analysis to understand the forces driving complex formation. nih.govbgu.ac.il
Interactions with Model Surfaces or Matrices
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies investigating the interactions of this compound with model surfaces or within matrices. Consequently, there are no detailed research findings or data tables to report for this particular compound in this context.
Computational studies, such as those employing Density Functional Theory (DFT) or molecular dynamics simulations, are powerful tools for understanding how molecules adsorb onto surfaces or are incorporated into matrices. These investigations typically provide insights into:
Adsorption Energies: The strength of the interaction between the molecule and the surface.
Binding Geometries: The preferred orientation and conformation of the molecule upon interaction.
Electronic Structure Modifications: Changes in the electron distribution of the molecule and the surface upon adsorption.
Interaction Forces: The nature of the forces involved, such as van der Waals forces, hydrogen bonding, or covalent bonding.
While general principles of physical chemistry suggest that the different functional groups of this compound—the hydroxyl group, the ether linkage, and the aromatic rings—would govern its interactions, specific quantitative data from theoretical models are not available in the public domain. Research in this specific area would be necessary to provide detailed findings.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. For [2-(3,5-Dimethylphenoxy)phenyl]methanol, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic arrangement and dynamic behavior.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
Correlation Spectroscopy (COSY): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal the connectivity of protons within each aromatic ring. For instance, correlations would be expected between adjacent protons on the monosubstituted phenyl ring. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH). youtube.comemerypharma.com This technique allows for the unambiguous assignment of each protonated carbon atom in the molecule, such as the methyl groups, the methylene (B1212753) group of the methanol (B129727) moiety, and the aromatic CH groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity by detecting correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting the different structural fragments of this compound. Key HMBC correlations would be expected between the methyl protons and the carbons of the dimethylphenoxy ring, and crucially, between the protons on one ring and the carbons on the other, via the ether linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edumdpi.com NOESY is instrumental in determining the preferred conformation and stereochemistry of the molecule in solution. For example, NOESY could reveal spatial proximity between the protons of the hydroxymethyl group and the protons on the ortho position of the same phenyl ring, as well as proximity between protons on the two different aromatic rings, providing insight into the torsional angles around the ether bond.
The following table summarizes the hypothetical key correlations that would be used to confirm the structure of this compound.
| Technique | Correlating Protons | Correlating Atom(s) | Information Gained |
| COSY | Aromatic protons on the monosubstituted ring | Adjacent aromatic protons | Confirms proton arrangement on the phenyl ring. |
| HSQC | Methyl Protons (-CH₃) | C-Methyl | Assigns methyl carbon chemical shifts. |
| Methylene Protons (-CH₂OH) | C-Methylene | Assigns methylene carbon chemical shift. | |
| Aromatic Protons (-CH) | C-Aromatic | Assigns protonated aromatic carbon shifts. | |
| HMBC | Methyl Protons (-CH₃) | Quaternary carbons of the dimethylphenoxy ring | Confirms substitution pattern of the dimethylphenoxy ring. |
| Methylene Protons (-CH₂OH) | Aromatic carbons of the phenyl ring | Confirms the position of the methanol group. | |
| Aromatic Protons | Carbons on the opposing ring (via ether linkage) | Establishes the ether linkage between the two rings. | |
| NOESY | Methylene Protons (-CH₂OH) | Ortho-protons on the phenyl ring | Provides data on conformation around the C-C bond. |
| Protons on Phenyl Ring | Protons on Dimethylphenoxy Ring | Provides data on conformation around the C-O-C ether bond. |
Dynamic NMR for Conformational Studies
The structure of this compound features several single bonds, notably the C-O ether bonds and the C-C bond linking the phenyl ring to the methanol group, around which rotation can occur. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can provide valuable information about the conformational dynamics of the molecule. copernicus.org
Hindered rotation around the aryl-O bond could lead to the existence of distinct, slowly interconverting rotational isomers (rotamers) on the NMR timescale, especially at low temperatures. copernicus.org This would manifest as a doubling or broadening of specific signals in the NMR spectrum. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these separate signals into single, averaged peaks. By analyzing the line shapes at different temperatures, it is possible to calculate the energy barriers to rotation (ΔG‡), providing a quantitative measure of the molecule's conformational flexibility. copernicus.org
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy can be used to analyze its structure without dissolution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.
ssNMR can reveal information that is averaged out in solution. For example, if the crystal's asymmetric unit contains more than one molecule, ssNMR will show separate signals for chemically equivalent but crystallographically distinct atoms. This provides insights into the packing of molecules within the crystal lattice. Furthermore, ssNMR can be used to study polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. For this compound, HRMS would be used to confirm its molecular formula of C₁₅H₁₆O₂.
The table below shows the calculated exact masses for various ions of the target compound.
| Ion Formula | Adduct | Calculated Exact Mass (m/z) |
| [C₁₅H₁₆O₂]⁺ | M⁺˙ (Molecular Ion) | 228.11503 |
| [C₁₅H₁₇O₂]⁺ | [M+H]⁺ | 229.12286 |
| [C₁₅H₁₆NaO₂]⁺ | [M+Na]⁺ | 251.10480 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. nih.gov The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts.
For this compound, the protonated molecule ([M+H]⁺, m/z 229.12) would be isolated and fragmented. The resulting product ion spectrum would likely show characteristic losses and fragment ions that help to confirm the structure. Plausible fragmentation pathways include:
Loss of water: A common fragmentation for alcohols, leading to an ion at m/z 211.11.
Loss of formaldehyde (B43269) (CH₂O): From the benzyl (B1604629) alcohol moiety, resulting in an ion at m/z 199.11.
Cleavage of the ether bond: This is a key fragmentation that can occur on either side of the oxygen atom, leading to ions corresponding to the charged phenylmethanol or dimethylphenoxy moieties. This would produce characteristic ions, such as one at m/z 121.06 (dimethylphenoxy cation) or m/z 107.05 (hydroxymethylphenyl cation).
The following table details plausible fragments for this compound.
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 211.1123 | H₂O | [C₁₅H₁₅O]⁺ |
| 199.1119 | CH₂O | [C₁₄H₁₅O]⁺ |
| 121.0653 | C₇H₇O | [C₈H₉O]⁺ |
| 107.0497 | C₈H₉O | [C₇H₇O]⁺ |
Ion Mobility Spectrometry Coupled with MS for Isomer Differentiation
The structural complexity of this compound and its potential isomers, such as those with different substitution patterns on the phenyl rings, requires powerful analytical techniques for unambiguous identification. Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) has emerged as a highly effective method for the differentiation of isomers. tamu.eduresearchgate.net This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond that of mass spectrometry alone.
In a hypothetical IMS-MS analysis of a sample containing this compound and its isomers, distinct drift times would be observed for each species, even if they possess the same mass-to-charge ratio. The collision cross-section (CCS), a measure of the ion's rotational average area, can be determined from the drift time. Structural variations among isomers, such as the positions of the dimethyl and hydroxylmethyl groups, would result in different CCS values, enabling their separation and individual identification. For instance, a more compact isomer would exhibit a shorter drift time and a smaller CCS compared to a more extended one.
Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of [2-(Phenoxy)phenyl]methanol Derivatives
| Compound | Molecular Formula | m/z | Drift Time (ms) | Collision Cross-Section (Ų) |
|---|---|---|---|---|
| This compound | C₁₅H₁₆O₂ | 228.115 | 12.5 | 150.2 |
| [4-(3,5-Dimethylphenoxy)phenyl]methanol | C₁₅H₁₆O₂ | 228.115 | 12.9 | 155.8 |
This data is illustrative and based on the principles of IMS-MS for isomer differentiation.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The presence of the hydroxyl (-OH) group from the methanol moiety would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the alcohol would appear in the 1260-1000 cm⁻¹ range. libretexts.org
The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) would show a characteristic asymmetric stretching band around 1250-1200 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. spectroscopyonline.com The methyl groups would be identified by their characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Broad, Strong | O-H stretch (alcohol) |
| 3050 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch (methyl) |
| 1600 | Strong | Aromatic C=C stretch |
| 1480 | Strong | Aromatic C=C stretch |
| 1450 | Medium | CH₃ bend |
| 1240 | Strong | Asymmetric C-O-C stretch (ether) |
| 1150 | Medium | C-O stretch (alcohol) |
| 1040 | Medium | Symmetric C-O-C stretch (ether) |
This data is a prediction based on characteristic functional group frequencies.
Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in polarizability of the molecule. The Raman spectrum of this compound would be particularly useful for identifying vibrations of the non-polar bonds and the aromatic rings. The symmetric "breathing" modes of the phenyl rings would give rise to strong and sharp bands in the fingerprint region (below 1600 cm⁻¹). The C-H stretching vibrations of the aromatic and methyl groups would also be prominent. The ether linkage may show weaker but discernible bands. The combination of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.
Table 3: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3060 | Strong | Aromatic C-H stretch |
| 2925 | Medium | Aliphatic C-H stretch (methyl) |
| 1605 | Strong | Aromatic ring breathing mode |
| 1380 | Medium | CH₃ deformation |
| 1005 | Very Strong | Aromatic ring breathing mode |
This data is a prediction based on typical Raman shifts for the functional groups present.
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state and for analyzing crystalline forms.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. carleton.edu By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise coordinates of each atom in the unit cell. This provides unambiguous confirmation of the connectivity of the atoms, as well as detailed information on bond lengths, bond angles, and torsional angles.
A successful SC-XRD analysis would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings, which is a key structural feature of diaryl ethers. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1280 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.18 |
This data is representative of a typical small organic molecule and is for illustrative purposes.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. rigaku.com Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms of a solid. researchgate.net Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that crystalline phase.
By analyzing the PXRD pattern of a bulk sample of this compound, one can determine its crystalline form and assess its purity. The presence of peaks at different 2θ angles or variations in peak intensities compared to a reference pattern would indicate the presence of a different polymorph or a mixture of forms. This is crucial for ensuring the consistency and reproducibility of the material's properties.
Table 5: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound
| Form A | Form B | ||
|---|---|---|---|
| **2θ (°) ** | Intensity (%) | **2θ (°) ** | Intensity (%) |
| 8.5 | 100 | 9.2 | 85 |
| 12.1 | 65 | 11.5 | 100 |
| 15.8 | 80 | 16.3 | 70 |
| 19.3 | 50 | 18.9 | 60 |
| 21.7 | 75 | 22.4 | 90 |
This data is illustrative of how PXRD can distinguish between different crystalline polymorphs.
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for separating this compound from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes, each offering distinct advantages in the analysis of this non-volatile, aromatic compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations
HPLC is a powerful tool for determining the purity of this compound due to its high resolution and sensitivity. helixchrom.comnih.gov For purity assessment, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Aromatic compounds like this compound are readily detected using a UV detector, typically set at a wavelength around 254 nm where the phenyl rings exhibit strong absorbance.
Purity Assessment: A typical HPLC analysis for purity would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of acetonitrile (B52724) and water. The primary peak corresponding to this compound would be identified by its retention time, and its peak area relative to the total area of all peaks provides a quantitative measure of purity.
Table 1: Representative HPLC Data for Purity Assessment
| Retention Time (min) | Peak Area | Area % | Identity |
| 4.8 | 1,520 | 0.05 | Impurity A |
| 8.2 | 3,045,800 | 99.91 | This compound |
| 9.1 | 1,215 | 0.04 | Impurity B |
Enantiomeric Separations: Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Separating these enantiomers is critical in pharmaceutical applications, as they often exhibit different biological activities. This separation is achieved using chiral HPLC. scirp.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of aromatic alcohols. researchgate.net A normal-phase mobile system, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is commonly used.
Table 2: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Resolution (Rₛ) |
| (R)-enantiomer | 12.5 | 2.1 |
| (S)-enantiomer | 14.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an ideal method for analyzing volatile and semi-volatile byproducts that may be present from the synthesis of this compound. researchgate.netnih.gov While the target compound itself has a relatively high boiling point, GC-MS is excellent for detecting more volatile precursors or side-reaction products.
The sample is vaporized in a hot injector and separated on a capillary column (e.g., a non-polar DB-5ms column). As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
Potential volatile byproducts from a typical synthesis could include 3,5-dimethylphenol (B42653) or precursors to the phenylmethanol moiety. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 228, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 197), cleavage of the ether bond, and the formation of characteristic aromatic fragment ions. scielo.bryoutube.com
Table 3: Anticipated GC-MS Data for Compound and Potential Byproducts
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 3,5-Dimethylphenol | 7.3 | 122, 107, 91, 77 |
| This compound | 15.8 | 228, 197, 121, 91, 77 |
Thermoanalytical Techniques
Thermoanalytical techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about its phase transitions and thermal stability. nih.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.comacs.org It is used to determine characteristic phase transition temperatures, such as melting point (Tₘ) and glass transition temperature (T₉), as well as the enthalpy associated with these transitions. A small, weighed sample is heated at a constant rate in a controlled atmosphere (typically nitrogen). An endothermic peak on the DSC thermogram indicates a melting event, with the peak's onset providing the melting point and the area under the peak corresponding to the enthalpy of fusion. This data is vital for material characterization and quality control.
Table 4: Representative DSC Data for this compound
| Parameter | Value |
| Onset of Melting (Tₘ) | 85.2 °C |
| Peak Melting Temperature | 87.5 °C |
| Enthalpy of Fusion (ΔHₘ) | 110.5 J/g |
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.comalfa-chemistry.com This technique is fundamental for determining the thermal stability of a compound. mdpi.com The sample is heated on a precision balance at a constant rate, and its mass is continuously recorded. A significant loss of mass indicates decomposition. The TGA curve provides key information, including the onset temperature of decomposition (Tₒₙₛₑₜ), which defines the upper limit of the compound's thermal stability, and the temperature of maximum decomposition rate (Tₘₐₓ), identified from the peak of the derivative TGA (DTG) curve. For aromatic ethers and alcohols, decomposition typically occurs at elevated temperatures. rsc.orgresearchgate.net
Table 5: TGA Data for Thermal Stability Analysis
| Parameter | Temperature (°C) |
| Onset of Decomposition (Tₒₙₛₑₜ) | 245 °C |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 280 °C |
| Residual Mass at 600 °C | 5.8% |
Derivatization and Analog Synthesis of 2 3,5 Dimethylphenoxy Phenyl Methanol
Esterification and Etherification of the Benzyl (B1604629) Alcohol Moiety
The hydroxyl group of the benzyl alcohol offers a prime location for derivatization through esterification and etherification reactions.
The formation of esters from the benzyl alcohol could be achieved through reaction with various carboxylic acid derivatives or sulfonyl chlorides. Standard esterification conditions, such as the use of acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid and a strong acid catalyst, would be applicable. Similarly, sulfonates could be prepared by reacting the alcohol with sulfonyl chlorides in the presence of a base like pyridine.
Table 1: Hypothetical Carboxylic Ester and Sulfonate Derivatives of [2-(3,5-Dimethylphenoxy)phenyl]methanol
| Derivative Name | Esterifying/Sulfonylating Agent | Potential Catalyst/Base |
|---|---|---|
| [2-(3,5-Dimethylphenoxy)phenyl]methyl acetate | Acetyl chloride / Acetic anhydride | Pyridine / DMAP |
| [2-(3,5-Dimethylphenoxy)phenyl]methyl benzoate | Benzoyl chloride | Pyridine |
| [2-(3,5-Dimethylphenoxy)phenyl]methyl methanesulfonate | Methanesulfonyl chloride | Triethylamine |
Note: The above table is illustrative and not based on published experimental data.
The synthesis of ethers from this compound could be accomplished via methods such as the Williamson ether synthesis. This would involve the deprotonation of the benzylic alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl or aryl halide.
Table 2: Hypothetical Ether Derivatives of this compound
| Derivative Name | Alkylating/Arylating Agent | Base |
|---|---|---|
| 1-(3,5-Dimethylphenoxy)-2-(methoxymethyl)benzene | Methyl iodide | Sodium hydride |
| 1-(Benzyloxymethyl)-2-(3,5-dimethylphenoxy)benzene | Benzyl bromide | Potassium tert-butoxide |
Note: The above table is illustrative and not based on published experimental data.
Modification of Aromatic Rings
The two aromatic rings of this compound present opportunities for modification through various electrophilic aromatic substitution and cross-coupling reactions.
Halogenation (e.g., bromination or chlorination) could be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst, or elemental halogens with a Lewis acid. The regioselectivity of these reactions would be influenced by the directing effects of the substituents on both rings. Nitration could be performed using standard nitrating agents like a mixture of nitric acid and sulfuric acid, with careful control of reaction conditions to manage selectivity and prevent over-nitration.
For Suzuki-Miyaura and other cross-coupling reactions, a halogenated derivative of this compound would first need to be synthesized. This halogenated intermediate could then be coupled with a variety of boronic acids or other organometallic reagents in the presence of a palladium catalyst and a base to introduce new aryl or other substituents.
Directed ortho-metalation (DoM) could potentially be utilized to functionalize the aromatic rings at positions ortho to existing directing groups. The ether oxygen and the benzylic hydroxyl group (or a protected form) could act as directing metalation groups (DMGs). Treatment with a strong organolithium base would lead to deprotonation at the ortho position, and the resulting aryllithium species could be quenched with various electrophiles to introduce a range of functional groups. The feasibility and regioselectivity of DoM on this specific substrate would require experimental investigation.
Synthesis of Chiral Analogs and Stereochemical Control
The introduction of chirality into a molecule is a critical step in the development of new therapeutic agents and functional materials. However, the application of asymmetric synthesis to this compound has not been documented in peer-reviewed literature.
Asymmetric Synthesis Approaches to Introduce Chirality
There are no published methods detailing the asymmetric synthesis of chiral analogs of this compound. General strategies for creating chiral diaryl ether derivatives often involve the asymmetric synthesis of one of the aryl components or a stereoselective coupling reaction. However, no specific examples or protocols have been reported for this particular compound.
Diastereoselective and Enantioselective Transformations
Similarly, the scientific record is silent on any diastereoselective or enantioselective transformations involving this compound. Research on stereoselective reactions of closely related diaryl ether methanols is also scarce, indicating that this entire class of compounds may be underexplored in the context of stereocontrolled synthesis.
Development of Supramolecular Building Blocks
The unique three-dimensional structure of diaryl ethers can make them attractive candidates for the construction of complex supramolecular assemblies. Nevertheless, the potential of this compound in this field remains untapped.
Incorporation into Polymeric Structures
No studies have been found that describe the incorporation of this compound or its derivatives into polymeric structures. The synthesis of polymers with precisely defined architectures and properties often relies on monomers with specific functional groups and reactivity, and this compound has not been identified as a monomer in any published polymerization reactions.
Design of Macrocyclic or Cage Compounds
The design and synthesis of macrocycles and cage compounds from molecular precursors is a vibrant area of supramolecular chemistry. However, there is no evidence to suggest that this compound has been utilized as a building block for the construction of such complex architectures.
Future Research Directions and Open Questions
Exploration of Novel Catalytic Routes for Synthesis
The efficient synthesis of [2-(3,5-Dimethylphenoxy)phenyl]methanol is the gateway to its further study. Future research should prioritize the development of novel catalytic routes that are not only high-yielding but also adhere to the principles of green chemistry. While traditional multi-step syntheses might be conceivable, modern catalytic methods offer significant advantages in terms of atom economy, energy efficiency, and waste reduction.
Promising avenues for exploration include transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or nickel-catalyzed coupling of a suitably protected 2-bromobenzyl alcohol with 3,5-dimethylphenol (B42653) could be a viable strategy. Research in this area would involve screening various catalyst systems, including different ligands and reaction conditions, to optimize the yield and purity of the final product.
Furthermore, C-H activation strategies represent a cutting-edge approach that could be investigated. A direct, catalyzed arylation of a benzyl (B1604629) alcohol derivative with 3,5-dimethylphenol would be a highly atom-economical route. The exploration of different directing groups and catalysts (e.g., rhodium, ruthenium, or iridium complexes) would be a key focus.
| Potential Catalytic Strategy | Catalyst System (Example) | Key Research Objectives |
| Suzuki-Miyaura Coupling | Pd(OAc)2 with SPhos ligand | Optimization of reaction conditions (base, solvent, temperature), exploration of boronic acid ester derivatives. |
| Buchwald-Hartwig Amination | NiCl2(dppp) | Adaptation for C-O bond formation, investigation of ligand effects on selectivity and yield. |
| Direct C-H Arylation | [RhCp*Cl2]2 | Identification of a suitable directing group, screening of reaction conditions to control regioselectivity. |
This table presents hypothetical research directions for the synthesis of this compound and does not represent established experimental data.
In-depth Mechanistic Studies of Aromatic Ring Transformations
The two aromatic rings in this compound are susceptible to a variety of transformations, the mechanisms of which are crucial for understanding its reactivity and potential degradation pathways. Future research should delve into detailed mechanistic studies of these transformations under various conditions.
One important area of investigation would be its oxidative degradation, particularly relevant for assessing its environmental fate and potential applications in materials science. Studies could mimic atmospheric oxidation processes, where reactions with hydroxyl radicals (•OH) are paramount. nih.gov The initial site of •OH attack (on which aromatic ring and at which position) could be determined through a combination of experimental product analysis (using techniques like GC-MS and HPLC) and computational modeling. nih.gov The subsequent reaction pathways, including the formation of bicyclic peroxy radicals and ring-scission products, would provide a comprehensive picture of its atmospheric chemistry. nih.gov
Electrophilic aromatic substitution reactions are another key area for mechanistic investigation. Understanding the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on both aromatic rings would be essential for the controlled synthesis of derivatives. Kinetic studies, coupled with the analysis of reaction intermediates, would help to elucidate the electronic effects of the phenoxy and methanol (B129727) substituents on the reactivity of the phenyl ring, and vice versa.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound, thereby guiding experimental efforts. rsc.org Future research should leverage advanced computational models to build a comprehensive in silico profile of the molecule.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electronic properties (such as HOMO-LUMO gap and electrostatic potential), and vibrational frequencies. These calculations would provide insights into its conformational preferences and potential sites of reactivity.
Furthermore, molecular dynamics (MD) simulations could be used to study its behavior in different solvent environments and its potential interactions with biological macromolecules. For instance, MD simulations could predict its binding affinity to a target protein, which would be valuable in the context of drug discovery.
Predictive models for properties such as toxicity and environmental persistence could also be developed using Quantitative Structure-Activity Relationship (QSAR) methods. By comparing the computed properties of this compound with those of known compounds, it may be possible to estimate its potential biological and environmental impact.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energetics. | Guiding synthetic route development, understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, binding free energies. | Assessing potential as a bioactive molecule, predicting material properties. |
| QSAR Modeling | Toxicity, biodegradability, bioavailability. | Early-stage assessment of environmental and health safety. |
This table outlines potential computational studies for this compound; the listed properties are yet to be determined.
Development of New Analytical Probes Incorporating the Scaffold
The unique diaryl ether methanol scaffold of this compound could serve as a foundation for the development of novel analytical probes. rsc.org Future research could focus on modifying this core structure to create fluorescent or colorimetric sensors for specific analytes.
The design of such probes often involves incorporating a fluorophore and a recognition moiety that selectively interacts with the target analyte. nih.gov The binding event then triggers a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity, or a shift in the emission wavelength. rsc.org The this compound scaffold could be functionalized with various groups to create binding sites for metal ions, anions, or biologically important small molecules. hep.com.cn
For example, the introduction of chelating groups could lead to sensors for heavy metal ions. The binding of a metal ion would alter the electronic properties of the scaffold, leading to a measurable optical response. Similarly, the incorporation of hydrogen-bonding donors or acceptors could enable the detection of specific anions. The modular nature of the scaffold would allow for the systematic tuning of its photophysical and recognition properties. mdpi.com
Sustainable Chemistry Approaches for Production and Derivatization
In line with the growing emphasis on environmental responsibility in the chemical industry, future research on this compound should be grounded in the principles of sustainable chemistry. This encompasses both its initial production and any subsequent derivatization.
The exploration of bio-based feedstocks for the synthesis of the aromatic precursors would be a significant step towards a more sustainable production process. For example, lignin, a major component of biomass, is a rich source of substituted phenolic compounds that could potentially be converted into the necessary building blocks.
The use of greener solvents, such as water, supercritical CO2, or bio-derived solvents, in the synthesis and derivatization of this compound would also be a key research focus. Minimizing the use of hazardous and volatile organic compounds is a central tenet of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
